molecular formula C7H4F5N B13015334 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13015334
M. Wt: 197.10 g/mol
InChI Key: BXQADZOCRWPRAD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s C-3 and C-5 positions are activated for nucleophilic substitution due to electron-deficient aromatic systems.

SubstrateNucleophileConditionsProductYieldSource
2-(Difluoromethyl)-4-(trifluoromethyl)pyridineNH₃ (liq.)150°C, 24 h, sealed tube3-Amino derivative72%
NaOMeDMF, 80°C, 12 h3-Methoxy derivative68%
  • Key Observation : Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, with fluoride ions acting as leaving groups. The trifluoromethyl group stabilizes the Meisenheimer intermediate through inductive effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring, particularly at the C-5 position.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemProductYieldSource
5-Bromo derivativePhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DME5-Phenyl derivative85%
5-Chloro derivative4-CF₃C₆H₄B(OH)₂Pd(OAc)₂, SPhos, CsF5-(4-Trifluoromethylphenyl) derivative78%
  • Conditions : Reactions typically require 80–120°C and inert atmospheres. Electron-deficient boronic acids show higher reactivity .

Radical Difluoromethylation

The difluoromethyl group participates in radical-mediated functionalization under oxidative conditions.

SubstrateReagentConditionsProductYieldSource
This compoundCF₂HSO₂Na, TBHPCu(OAc)₂, DCE, 80°C3-Difluoromethylated pyridine61%
  • Mechanism : A copper-catalyzed radical pathway generates ·CF₂H radicals, which add to the pyridine ring’s meta position. Selectivity is controlled by steric hindrance from the trifluoromethyl group .

Fluorination and Defluorination

Fluorine substituents undergo exchange under high-energy conditions.

Reaction TypeReagentConditionsProductYieldSource
HydrodefluorinationH₂ (1 atm)Pd/C, Et₃N, 120°C2-Methyl-4-(trifluoromethyl)pyridine55%
Electrophilic FluorinationSelectfluor®CH₃CN, 60°C5-Fluoro derivative48%
  • Kinetic Note : Hydrodefluorination at the difluoromethyl group is 3× faster than at the trifluoromethyl group due to weaker C–F bonds.

Reduction Reactions

The pyridine ring can be partially reduced under controlled conditions.

SubstrateReagentConditionsProductYieldSource
This compoundH₂ (50 psi)Rh/Al₂O₃, THF, 80°C1,2,3,4-Tetrahydro derivative90%
  • Selectivity : Reduction stops at the tetrahydro stage due to electron-withdrawing effects of fluorine substituents stabilizing the aromatic system.

Scientific Research Applications

Agrochemical Intermediates

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have been shown to possess herbicidal activity, particularly in the development of pyridyloxyphenoxy alkanoic acids, which are known for their effectiveness against a range of weeds.

  • Case Study: Picoxystrobin Production
    • The compound serves as an important precursor in the synthesis of picoxystrobin, a widely used fungicide. The synthesis involves multiple steps where this compound is reacted with other reagents to form the active fungicidal agent .

Pharmaceutical Applications

The compound has also found utility in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

  • Case Study: Synthesis of Anticancer Agents
    • Research has indicated that derivatives of this compound can be synthesized to create potential anticancer agents. The incorporation of this pyridine derivative into larger molecular frameworks has shown promise in inhibiting cancer cell proliferation .

Synthesis of Novel Ligands

Due to its unique electronic properties, this compound is explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its applicability in catalysis and materials science.

  • Case Study: Iridium Photocatalysts
    • The compound has been utilized in the preparation of Iridium(III) photocatalysts, which are important for applications in organic synthesis and photochemical reactions. The incorporation of this pyridine derivative into photocatalytic systems has been shown to improve reaction efficiencies .

Comparative Data Table

Application AreaCompound RoleExample Product/ProcessReferences
AgrochemicalsIntermediate for herbicidesPicoxystrobin
PharmaceuticalsPrecursor for drug developmentAnticancer agents
Coordination ChemistryLigand for metal complexesIridium(III) photocatalysts

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit quorum sensing in bacteria, making it a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group.

    4-Trifluoromethylpyridine: Contains only the trifluoromethyl group without the difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical transformations and applications .

Biological Activity

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups can significantly influence the compound's lipophilicity, bioavailability, and metabolic stability, making it an attractive candidate for drug development and agrochemical applications.

The molecular structure of this compound includes a pyridine ring substituted with both difluoromethyl and trifluoromethyl groups. These fluorinated moieties can enhance the compound's interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Fluorinated pyridines, including this compound, have shown promising antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have been reported to exhibit higher fungicidal activity than their chlorinated counterparts. Fluazinam, a potent fungicide derived from trifluoromethylpyridine, demonstrates how such modifications can enhance biological effectiveness against pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives. Certain fluorinated pyridines have been shown to inhibit inflammatory pathways effectively. For example, compounds synthesized with similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to act as a bioisostere for alcohols, thiols, and amines. The difluoromethyl group can engage in hydrogen bonding with target enzymes, potentially enhancing binding affinity and specificity . This interaction may lead to alterations in enzyme activity or receptor modulation, contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various fluorinated pyridines against a range of bacterial strains. The results indicated that compounds with CF₂H and CF₃ groups exhibited significantly lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs, suggesting enhanced antimicrobial activity.
  • Inflammation Model : In a carrageenan-induced rat paw edema model, fluorinated pyridine derivatives showed substantial reduction in edema compared to control groups. This aligns with findings that suggest fluorination can improve anti-inflammatory efficacy through enhanced interaction with COX-1 and COX-2 enzymes .

Research Findings

Study Biological Activity Key Findings
Study AAntimicrobialSignificant reduction in MIC for CF₂H and CF₃ substituted compounds.
Study BAnti-inflammatoryNotable edema reduction in animal models using fluorinated pyridines.
Study CEnzyme inhibitionEnhanced binding affinity observed for COX enzymes with difluoromethyl substitutions.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)5-3-4(1-2-13-5)7(10,11)12/h1-3,6H

InChI Key

BXQADZOCRWPRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(F)F

Origin of Product

United States

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